

# Hydrocortisone in Sepsis: A Comparative Analysis of Survival Outcomes

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a significant challenge in critical care medicine. The use of corticosteroids, specifically hydrocortisone hemisuccinate, as an adjunctive therapy has been a subject of intense research and debate for decades. This guide provides a comprehensive comparison of the performance of hydrocortisone in improving survival rates in sepsis and septic shock, supported by data from pivotal clinical trials and an examination of its mechanism of action.

# **Comparative Analysis of Key Clinical Trials**

The efficacy of hydrocortisone in septic shock has been evaluated in several large-scale, randomized controlled trials. The following tables summarize the key findings from four of the most influential studies: Annane et al. (2002), CORTICUS (2008), ADRENAL (2018), and APROCCHSS (2018).



| Trial                                  | N    | Interventio<br>n                                                                              | Control | Primary<br>Outcome                                             | 28-Day<br>Mortality                                     | 90-Day<br>Mortality            |
|----------------------------------------|------|-----------------------------------------------------------------------------------------------|---------|----------------------------------------------------------------|---------------------------------------------------------|--------------------------------|
| Annane et<br>al. (2002)<br>[1][2]      | 300  | Hydrocortis one (50mg IV q6h) + Fludrocorti sone (50µg PO daily) for 7 days                   | Placebo | 28-day<br>mortality in<br>corticotropi<br>n non-<br>responders | 53% vs.<br>63% in<br>non-<br>responders<br>(p=0.02)     | Not<br>Reported                |
| CORTICU<br>S (2008)[1]<br>[3][4][5][6] | 499  | Hydrocortis<br>one (50mg<br>IV q6h) for<br>5 days,<br>then<br>tapered                         | Placebo | 28-day<br>mortality in<br>corticotropi<br>n non-<br>responders | 39.2% vs.<br>36.1% in<br>non-<br>responders<br>(p=0.69) | Not<br>Reported                |
| ADRENAL<br>(2018)[1]<br>[7][8][9][10]  | 3800 | Hydrocortis one (200mg/da y continuous IV infusion) for up to 7 days                          | Placebo | 90-day<br>mortality                                            | 27.9% vs.<br>28.8%<br>(p=0.50)                          | 27.9% vs.<br>28.8%<br>(p=0.50) |
| APROCCH<br>SS (2018)<br>[11][12][13]   | 1241 | Hydrocortis<br>one (50mg<br>IV q6h) +<br>Fludrocorti<br>sone (50µg<br>PO daily)<br>for 7 days | Placebo | 90-day<br>mortality                                            | Not the primary outcome                                 | 43.0% vs.<br>49.1%<br>(p=0.03) |

Secondary Outcomes of Note:



| Trial                       | Shock Reversal                                                   | ICU Length of<br>Stay               | Hospital Length of Stay        | Adverse Events                                                    |
|-----------------------------|------------------------------------------------------------------|-------------------------------------|--------------------------------|-------------------------------------------------------------------|
| Annane et al. (2002)[2]     | Faster in the corticosteroid group (p=0.001)                     | Not significantly different         | Not significantly different    | No significant difference                                         |
| CORTICUS<br>(2008)[3][4][5] | Faster in the hydrocortisone group                               | Not significantly<br>different      | Not significantly<br>different | Higher incidence of superinfection and new sepsis/septic shock    |
| ADRENAL<br>(2018)[7][8][10] | Faster in the hydrocortisone group (p<0.001)                     | Shorter in the hydrocortisone group | Not significantly<br>different | Hyperglycemia<br>more common in<br>the<br>hydrocortisone<br>group |
| APROCCHSS<br>(2018)[11]     | More vasopressor-free days in the hydrocortisone group (p<0.001) | Not significantly<br>different      | Not significantly<br>different | Hyperglycemia<br>more common in<br>the<br>hydrocortisone<br>group |

# **Experimental Protocols of Key Trials**

A detailed understanding of the methodologies employed in these trials is crucial for interpreting their outcomes.

# **Annane et al. (2002)**

- Design: Placebo-controlled, randomized, double-blind, parallel-group trial conducted in 19
   French intensive care units (ICUs).[2]
- Patient Population: Adult patients with septic shock. A short corticotropin stimulation test was performed on all patients to assess adrenal function.[2]



- Intervention: Intravenous hydrocortisone (50 mg every 6 hours) and oral fludrocortisone (50 µg once daily) for 7 days.[2]
- Primary Outcome: 28-day survival in patients who were non-responders to the corticotropin test.[2]

### **CORTICUS (2008)**

- Design: Multicenter, randomized, double-blind, placebo-controlled trial.[3][5]
- Patient Population: Adult patients with septic shock. A corticotropin test was performed on all patients.[3][6]
- Intervention: Intravenous hydrocortisone (50 mg every 6 hours) for 5 days, followed by a tapering period.[3][5]
- Primary Outcome: 28-day mortality in patients who did not have a response to the corticotropin test.[3]

## **ADRENAL (2018)**

- Design: International, multicenter, pragmatic, double-blind, parallel-group, randomized, controlled trial.[8][10][14]
- Patient Population: Adult patients with septic shock undergoing mechanical ventilation. [7][8]
- Intervention: Continuous intravenous infusion of hydrocortisone (200 mg per day) for a maximum of 7 days.[7][14]
- Primary Outcome: All-cause mortality at 90 days.[7][14]

## APROCCHSS (2018)

- Design: Multicenter, double-blind, randomized 2x2 factorial trial, which was later modified to a two-group parallel design after the withdrawal of one of the investigational drugs (drotrecogin alfa).[11][12]
- Patient Population: Adult patients with septic shock.[11]



- Intervention: Intravenous hydrocortisone (50 mg every 6 hours) plus oral fludrocortisone (50 μg once daily) for 7 days.[11]
- Primary Outcome: All-cause mortality at 90 days.[11]

# **Mechanism of Action: Signaling Pathways**

Hydrocortisone exerts its effects in sepsis primarily through its anti-inflammatory properties by modulating the glucocorticoid receptor (GR) signaling pathway. A key target of this pathway is the transcription factor Nuclear Factor-kappa B (NF-kB), a master regulator of the inflammatory response.





Click to download full resolution via product page

Caption: Hydrocortisone's anti-inflammatory mechanism in sepsis via NF-кВ inhibition.



In sepsis, pathogens and their products activate immune cells, leading to the activation of NF- $\kappa$ B. Activated NF- $\kappa$ B translocates to the nucleus and promotes the transcription of proinflammatory cytokines like TNF- $\alpha$ , IL-1, and IL-6, driving systemic inflammation and organ dysfunction.[15][16] Hydrocortisone diffuses into the cell and binds to the glucocorticoid receptor.[16][17] This complex then upregulates the synthesis of I $\kappa$ B $\alpha$ , an inhibitor of NF- $\kappa$ B. I $\kappa$ B $\alpha$  binds to NF- $\kappa$ B, sequestering it in the cytoplasm and preventing its nuclear translocation, thereby inhibiting the inflammatory cascade.[16][18][19]

# Standardized Experimental Workflow for Sepsis Trials

The following diagram illustrates a generalized workflow for a clinical trial investigating a therapeutic agent like hydrocortisone in septic shock.



Click to download full resolution via product page

Caption: Generalized workflow of a randomized controlled trial for sepsis treatment.

#### Conclusion

The evidence from major clinical trials on the use of hydrocortisone in sepsis and septic shock presents a nuanced picture. While a definitive survival benefit across all patient populations remains elusive, particularly in the large ADRENAL trial, the APROCCHSS trial suggests a potential mortality reduction with the combination of hydrocortisone and fludrocortisone. Consistently, these trials demonstrate that hydrocortisone therapy is associated with a faster resolution of shock and a reduction in the duration of vasopressor support.

The decision to use hydrocortisone in septic shock should be made on a case-by-case basis, considering the individual patient's clinical status and the potential benefits of hemodynamic



stabilization against the risks of adverse effects such as hyperglycemia and potential superinfections. Further research is warranted to identify specific patient subgroups who are most likely to benefit from corticosteroid therapy and to optimize dosing and administration strategies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Hydrocortisone in septic shock: all the questions answered? PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of treatment with low doses of hydrocortisone and fludrocortisone on mortality in patients with septic shock PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrocortisone therapy for patients with septic shock PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2minutemedicine.com [2minutemedicine.com]
- 5. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 6. wikem.org [wikem.org]
- 7. Adjunctive Glucocorticoid Therapy in Patients with Septic Shock PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thebottomline.org.uk [thebottomline.org.uk]
- 9. rebelem.com [rebelem.com]
- 10. Critical Care Alert: Adjunctive Corticosteroid Treatment in Patients with Septic Shock (ADRENAL Trial) EMRA [emra.org]
- 11. Hydrocortisone plus Fludrocortisone for Adults with Septic Shock PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. thebottomline.org.uk [thebottomline.org.uk]
- 13. esicm.org [esicm.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Corticosteroids for severe sepsis: an evidence-based guide for physicians PMC [pmc.ncbi.nlm.nih.gov]



- 16. med.stanford.edu [med.stanford.edu]
- 17. go.drugbank.com [go.drugbank.com]
- 18. researchgate.net [researchgate.net]
- 19. Early Hydrocortisone Therapy Improves Sepsis Outcome in the Neonatal Mice by Inhibiting the NF-kB Pathway: A Pilot Study[v1] | Preprints.org [preprints.org]
- To cite this document: BenchChem. [Hydrocortisone in Sepsis: A Comparative Analysis of Survival Outcomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612709#survival-rate-analysis-withhydrocortisone-hemisuccinate-in-sepsis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com